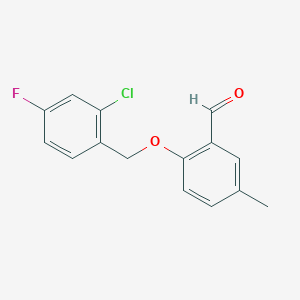
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is characterized by the presence of a chlorofluorobenzyl group and a methylbenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorofluorobenzyl group may enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoyl chloride
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both a chlorofluorobenzyl group and a methylbenzaldehyde moiety. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H12ClFO2 |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(17)7-14(11)16/h2-8H,9H2,1H3 |
InChI Key |
YJQWRKDJPFNSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















